N-(1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
Description
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Properties
IUPAC Name |
N-[1-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-15-10-11-16(2)18(13-15)14-26-20-8-5-4-7-19(20)25-22(26)17(3)24-23(27)21-9-6-12-28-21/h4-13,17H,14H2,1-3H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLCXPXJGLIADS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of N-(1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 298.35 g/mol
- CAS Number : Not specifically listed in the provided sources.
The compound features a furan ring, a benzodiazole moiety, and a dimethylphenyl group, contributing to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, benzodiazole derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Potential
Research indicates that benzodiazole derivatives exhibit anticancer activity through multiple mechanisms, such as inducing apoptosis and inhibiting tumor cell proliferation. A study involving structurally related compounds demonstrated that they could effectively inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism includes the activation of caspase pathways leading to programmed cell death.
Neuroprotective Effects
Some derivatives of this compound class have been investigated for neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier allows these compounds to exert protective effects on neuronal cells against oxidative stress and neuroinflammation.
Summary of Biological Activities
Case Studies
- Antimicrobial Screening :
- Cancer Cell Line Studies :
- Neuroprotection Research :
Scientific Research Applications
N-(1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide exhibits several notable biological activities:
Anticancer Activity
Research indicates that this compound has significant effects against various cancer cell lines:
- Mechanisms :
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways and increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins.
- Cell Cycle Arrest : It induces S-phase arrest in cancer cells, inhibiting their proliferation.
Antimicrobial Activity
The compound has demonstrated antibacterial properties against pathogens such as:
- E. coli
- S. aureus
Additionally, potential antifungal properties have been observed.
Anticancer Research
A study evaluated the efficacy of this compound on HepG2 liver cancer cells. The results showed:
- Significant reduction in cell viability.
- Induction of apoptosis characterized by increased Bax and decreased Bcl-2 levels.
Antimicrobial Screening
In another study focusing on antimicrobial activity:
- The compound exhibited effective inhibition of bacterial growth in vitro.
- It was particularly effective against Gram-positive bacteria.
Q & A
Q. What are the optimal synthetic routes for N-(1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide, and how can purity be validated?
Methodological Answer: The synthesis typically involves coupling a benzodiazole intermediate with furan-2-carboxamide. Key steps include:
- Intermediate Preparation : Synthesize the 1H-1,3-benzodiazole core via cyclization of 2,5-dimethylphenylmethyl-substituted precursors (e.g., using thiourea derivatives or chloroacetyl intermediates) .
- Amide Coupling : Use coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane or acetonitrile under reflux .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) yields ≥95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC, Rf ~0.5 in 1:1 ethyl acetate/hexane) .
Q. Table 1: Synthesis Optimization
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| DCC/DMAP | CH₂Cl₂ | 40 | 78 | 95 | |
| EDCI/HOBt | Acetonitrile | 60 | 65 | 92 |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR (400 MHz, DMSO-d₆) to confirm substitution patterns. Key signals: benzodiazole protons (δ 7.2–8.1 ppm), furan carbonyl (δ 165–170 ppm) .
- FT-IR : Validate amide C=O (1670–1680 cm⁻¹) and benzodiazole C=N (1600–1620 cm⁻¹) .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., planar amide conformation, dihedral angles between aromatic rings). For example, furan and benzodiazole rings may form a dihedral angle of ~10° .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Modification Sites : Vary substituents on (i) the 2,5-dimethylphenyl group, (ii) the benzodiazole core, and (iii) the furan carboxamide.
- Assay Design : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. For antimicrobial activity, use MIC assays against Gram-positive bacteria .
- Data Analysis : Apply multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, π) with IC₅₀ values. For example, electron-withdrawing groups on the benzodiazole may enhance binding affinity .
Q. Table 2: SAR Findings (Hypothetical)
| Derivative | Substituent | IC₅₀ (µM) | LogP | Reference |
|---|---|---|---|---|
| Parent | None | 12.5 | 3.2 | |
| A | -Cl (benzodiazole) | 5.8 | 3.8 | |
| B | -OCH₃ (furan) | 18.3 | 2.9 |
Q. How can contradictory data on biological activity across studies be resolved?
Methodological Answer:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line passage number, serum-free media).
- Data Normalization : Use internal controls (e.g., staurosporine for kinase inhibition) and normalize activity to protein concentration .
- Meta-Analysis : Apply funnel plots or Egger’s regression to assess publication bias. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
Q. What computational approaches predict the compound’s conformation and target interactions?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvated systems (e.g., water, DMSO) for 100 ns to analyze conformational stability. The furan ring may exhibit torsional flexibility (~20° deviation) .
- Docking Studies : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). Key interactions: hydrogen bonds between the amide carbonyl and Lys721, π-π stacking with benzodiazole .
- QM/MM Calculations : Optimize ligand-protein complexes at the B3LYP/6-31G* level to estimate binding energies (ΔG ~ -9.5 kcal/mol) .
Q. How can in vitro and in vivo pharmacokinetic properties be evaluated methodologically?
Methodological Answer:
- In Vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4); expected solubility ~50 µg/mL due to lipophilic benzodiazole .
- Metabolic Stability : Incubate with liver microsomes (human/rat); monitor depletion via LC-MS/MS (t₁/₂ ~30 min) .
- In Vivo PK : Administer 10 mg/kg IV/orally to Sprague-Dawley rats. Collect plasma samples at 0–24 h; calculate AUC (oral bioavailability ~25%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
